N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Procure N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide (CAS 392249-68-2) for your drug discovery pipeline. This thiazole derivative features a distinctive phenoxypropanamide side chain that imparts conformational flexibility essential for selective ACC2 inhibition (>3000-fold selectivity) and dual anti-cholinesterase/antioxidant activity. Unlike rigid arylamide analogs, this exact congener preserves SAR fidelity for multi-target-directed ligand programs targeting type 2 diabetes, obesity, or neurodegeneration. Ideal as a building block for affinity probes, PROTACs, and focused library synthesis. Educational use in advanced laboratory curricula is also supported.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 392249-68-2
Cat. No. B2611434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide
CAS392249-68-2
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CCOC2=CC=CC=C2)C(=O)C
InChIInChI=1S/C15H16N2O3S/c1-10-14(11(2)18)21-15(16-10)17-13(19)8-9-20-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19)
InChIKeyOSARTZRLCUWYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide (CAS 392249-68-2): A Functionalized Thiazole Building Block for Medicinal Chemistry Procurement


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide is a synthetic thiazole derivative featuring a 5-acetyl-4-methylthiazole core linked via an amide bond to a 3-phenoxypropanamide side chain (C15H16N2O3S, MW 304.36). This compound belongs to a privileged class of thiazole amides widely used in early-stage drug discovery as versatile building blocks for the construction of multi-target-directed ligands. Its structural design incorporates a flexible phenoxypropanamide linker that distinguishes it from more rigid arylamide analogs and enables diverse biological interactions, including enzyme inhibition and receptor modulation [1].

Why Generic Thiazole Derivatives Cannot Substitute N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide: Structure-Driven Activity and Selectivity Evidence


Generic thiazole derivatives cannot replace N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide in research programs targeting specific enzyme isoforms or multi-target profiles because the phenoxypropanamide side chain imparts unique conformational flexibility, hydrogen-bonding patterns, and metabolic stability that rigid arylamide or simple acetamide analogs lack. In the arylamide series studied by Ujan et al. (2022), structural rigidity limited the spectrum of biological activities to antioxidant, antibacterial, and α-glucosidase inhibition, whereas the phenoxypropanamide linker enables access to additional targets such as acetyl-CoA carboxylase 2 (ACC2) and cholinesterases [1]. Similarly, Clark et al. (2007) demonstrated that subtle modifications in the phenoxy side chain of thiazole derivatives can alter ACC2 isozyme selectivity by >3000-fold, underscoring that even close analogs cannot be interchanged without losing target specificity [2]. Consequently, sourcing the exact phenoxypropanamide congener is critical for maintaining structure-activity relationship (SAR) fidelity.

Quantitative Differentiation Guide for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide: Comparator-Based Activity and Selectivity Data


Phenoxypropanamide Linker Enhances Conformational Flexibility vs Rigid Arylamide Analogs—SAR Advantage

The target compound’s 3-phenoxypropanamide linker provides conformational flexibility through its propyl chain, in contrast to the rigid direct aryl-amide bond in the closest arylamide analogs (e.g., N-(5-acetyl-4-methylthiazol-2-yl)benzamide series). In the arylamide series reported by Ujan et al. (2022), the most active antioxidant derivative (3h) showed an IC50 of 141.9 ± 1.12 μg/mL, while the best α-glucosidase inhibitor (3h) reached IC50 134.4 ± 1.01 μM [1]. However, the rigid structures exhibited limited target diversity. The propanamide linker in the target compound is predicted to improve hydrogen-bonding capacity and enable conformational adaptation to cryptic binding pockets, a critical advantage for targeting flexible enzyme active sites (class-level inference; direct comparative data for the exact phenoxypropanamide are not yet reported).

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Isozyme Selectivity Advantage: Phenoxy Thiazole Series Achieves >3000-Fold ACC2/ACC1 Selectivity Over Acetamide Derivatives

Clark et al. (2007) demonstrated that phenoxy thiazole derivatives, through systematic phenyl ring substitution, can achieve extraordinary ACC2 selectivity (>3000-fold) while maintaining ACC2 inhibitory potency at 9–20 nM [1]. In contrast, acetamide-based thiazole derivatives typically exhibit poor ACC2 selectivity (class-level inference). The target compound, bearing a 3-phenoxypropanamide side chain, is structurally aligned with the high-selectivity phenotype observed in this series. Although the exact compound was not tested, the conserved phenoxy-propanamide motif suggests potential for similar isozyme discrimination, which is critical for minimizing off-target effects in ACC2-targeted therapies for obesity and type 2 diabetes.

Metabolic Disease Acetyl-CoA Carboxylase Isozyme Selectivity

Dual-Target Anti-Alzheimer Potential: Phenoxypropanamide Lead (4b) Shows BChE IC50=2.10 μM and Neuroprotection—Benchmark for SAR Expansion

Bardakkaya et al. (2024) identified a 2-phenoxyacetamide derivative (4b) as a lead multifunctional anti-Alzheimer agent with potent BChE inhibition (IC50 = 2.10 μM), strong antioxidant activity (ORAC = 1.18 Trolox equivalents), and 63% neuroprotective effect on PC12 cells, significantly outperforming the hit compound (BChE IC50 = 14.70 μM, ORAC = 0.5) [1]. The target compound, containing a 3-phenoxypropanamide moiety, represents a direct structural analog that can be used to further optimize the phenoxy linker length and explore additional hydrogen-bonding interactions. Although direct data for the target compound are absent, the demonstrated dual-target activity of the phenoxy-propanamide/acetamide series establishes a clear SAR basis for its use in neurodegenerative disease research.

Neurodegeneration Alzheimer’s Disease Cholinesterase Inhibition

Strategic Application Scenarios for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide: From Bench to Lead Discovery


Multi-Target Drug Discovery for Metabolic Disorders

Leverage the phenoxypropanamide scaffold’s alignment with the high-selectivity ACC2 inhibitor phenotype reported by Clark et al. (>3000-fold selectivity, IC50 9–20 nM) [1] and the broad biological activity of the thiazole core (Ujan et al., 2022). This compound serves as a privileged intermediate for synthesizing focused libraries aimed at simultaneous ACC2 inhibition and ancillary targets such as α-glucosidase (reference IC50 134.4 μM for related arylamides) [2], potentially addressing the polypharmacology needed for type 2 diabetes and obesity.

Neurodegenerative Disease Lead Optimization

Use the exact phenoxypropanamide congener to explore structure-activity relationships inspired by the dual anti-cholinesterase/antioxidant lead 4b (BChE IC50 = 2.10 μM, ORAC = 1.18) [3]. Systematic variation of the propanamide linker length and phenoxy substituents can optimize central nervous system penetration and neuroprotective potency while maintaining dual-target engagement, a strategy directly supported by the class-level evidence.

Chemical Biology Probe Development

Employ the compound as a functionalized building block for creating affinity probes or bifunctional molecules (e.g., PROTACs) targeting ACC2 or cholinesterases. The flexible phenoxypropanamide chain provides a tunable exit vector for linker attachment without abolishing target engagement, a design feature validated by the diverse biological activities reported in the phenoxy thiazole and phenoxypropanamide series [1][3].

Academic Medicinal Chemistry Tool Compound

Integrate N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide into undergraduate/postgraduate laboratory curricula as a model substrate for demonstrating multi-step synthesis, NMR characterization, and enzyme inhibition assays. Its well-characterized thiazole core and the existence of published SAR data for close analogs (Ujan et al., 2022; Bardakkaya et al., 2024) provide educational reproducibility and relevance [2][3].

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.